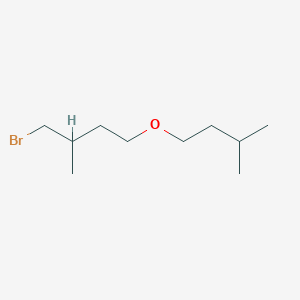
1-Bromo-4-(isopentyloxy)-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(isopentyloxy)-2-methylbutane is an organic compound that belongs to the class of alkyl halides It features a bromine atom attached to a butane chain, which is further substituted with an isopentyloxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(isopentyloxy)-2-methylbutane can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a base to form the ether linkage . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(isopentyloxy)-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield ethers or amines, while oxidation reactions can produce alcohols or ketones.
Applications De Recherche Scientifique
1-Bromo-4-(isopentyloxy)-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(isopentyloxy)-2-methylbutane exerts its effects involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with other molecules. This can lead to changes in the structure and function of the target molecules, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
1-Bromo-4-methylpentane: Similar in structure but lacks the isopentyloxy group.
1-Bromo-4-iodobenzene: Contains both bromine and iodine atoms, used in different types of reactions.
1-Bromo-4-(n-pentyloxy)benzene: Similar ether linkage but with a different alkyl chain.
Uniqueness: 1-Bromo-4-(isopentyloxy)-2-methylbutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C10H21BrO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
1-bromo-2-methyl-4-(3-methylbutoxy)butane |
InChI |
InChI=1S/C10H21BrO/c1-9(2)4-6-12-7-5-10(3)8-11/h9-10H,4-8H2,1-3H3 |
Clé InChI |
MJLHDNACJASGCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCCC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


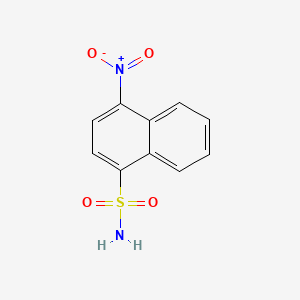
![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)
![Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B15313508.png)
![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
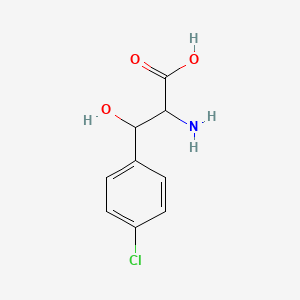
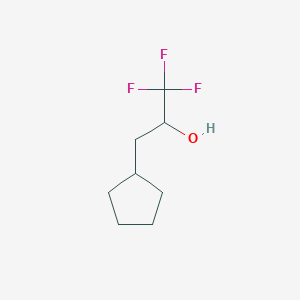
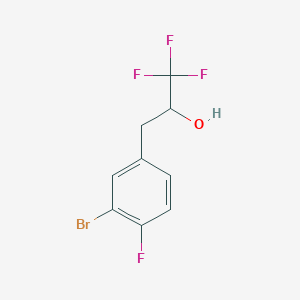

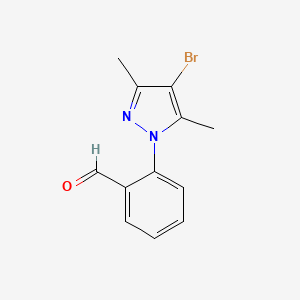
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(6-fluoroindol-1-yl)ethanone;hydrochloride](/img/structure/B15313566.png)

![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)
